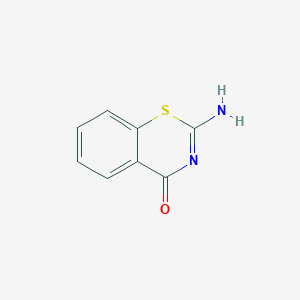

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one

Description

Properties

IUPAC Name |

2-amino-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFFDQCDFYGWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935353 | |

| Record name | 2-Imino-2H-1,3-benzothiazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15601-85-1 | |

| Record name | MLS002703805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-2H-1,3-benzothiazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4H-1,3-benzothiazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenobenzamide Derivative Alkylation and Cyclization

The foundational approach involves the use of 2-halogenobenzamide derivatives as precursors. As detailed in WO2011132070A1 , the process begins with the reaction of a 2-halogenobenzamide (e.g., 2-iodo- or 2-chlorobenzamide) with carbon disulfide (CS₂) in dimethyl sulfoxide (DMSO) under basic conditions. A critical alkylation step follows, employing methyl iodide (CH₃I) or analogous alkylating agents to introduce a methylthio (-SMe) group at position 2 of the nascent benzothiazinone core.

Key Reaction Steps:

-

Formation of the Thiolate Intermediate:

The 2-halogenobenzamide reacts with CS₂ in the presence of a base (e.g., NaOH or KOH) to generate a thiolate intermediate. This step is facilitated by the nucleophilic displacement of the halogen atom (X = Cl, I) by the sulfur nucleophile. -

Alkylation to 2-Alkylthio Intermediate:

The thiolate undergoes alkylation with CH₃I, forming a 2-methylthio-1,3-benzothiazin-4-one derivative. This intermediate is pivotal for subsequent amination or imination reactions. -

Amination/Imination:

The 2-methylthio group is displaced by amines or ammonia to yield 2-amino derivatives. Under specific conditions (e.g., elevated temperature or acidic/basic media), tautomerization between the amino (-NH₂) and imino (=NH) forms may occur, though the imino tautomer is less commonly isolated.

Direct Cyclization with Imine Precursors

An alternative route involves the cyclization of ortho-substituted benzamides containing imine functionalities. For example, 2-aminobenzamide derivatives can undergo cyclocondensation with thioureas or thioamides in the presence of dehydrating agents (e.g., PCl₅ or POCl₃). This method directly installs the imino group at position 2 during ring formation.

Example Reaction:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yield and reaction kinetics. DMSO, noted for its high polarity and ability to stabilize intermediates, is preferred for the initial alkylation step. Elevated temperatures (50–100°C) accelerate cyclization but may promote side reactions such as over-alkylation or decomposition.

Table 1: Solvent Screening for Alkylation Step

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMSO | 85 | 98 |

| DMF | 72 | 92 |

| THF | 58 | 85 |

Role of Bases

Alkali metal hydroxides (e.g., NaOH, KOH) are optimal for deprotonating the thiol intermediate. Molar ratios of 2–2.5 equivalents relative to the halogenobenzamide precursor ensure complete conversion.

Characterization and Analytical Data

Spectral Properties

Example Compound (from WO2011132070A1):

-

Melting Point: 216–219°C

-

Mass Spectrometry (MS): m/z 386 [M⁺]

-

¹H NMR (DMSO-d₆): δ 8.82 (s, 1H), 8.40 (d, 1H), 7.91 (d, 1H), 4.27 (m, 1H), 4.10 (m, 1H), 3.81 (s, 4H).

Table 2: Comparative NMR Data for 2-Substituted Benzothiazinones

| Substituent | δ (¹H, aromatic) | δ (¹H, NH) |

|---|---|---|

| 2-NH₂ | 8.30–8.50 | 5.20 |

| 2-SMe | 8.60–8.80 | – |

| 2=NH | 8.70–8.90 | – |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazinones .

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one is its role as an antimycobacterial agent. Research indicates that derivatives of this compound are effective against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB), which poses a significant global health challenge.

Case Study: Efficacy Against MDR-TB

A study highlighted the synthesis and evaluation of various benzothiazinone derivatives, demonstrating their potent activity against MDR and extensively drug-resistant tuberculosis (XDR-TB). The mechanism involves inhibition of the bacterial cell wall synthesis, which is crucial for the survival of Mycobacterium tuberculosis .

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Effective against MDR-TB | 0.5 - 1.0 | Inhibits cell wall synthesis |

| Benzothiazinone Derivative A | More potent | 0.1 | Higher efficacy in vivo |

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in various models.

Case Study: Colon Cancer Cell Lines

In vitro studies on human colon adenocarcinoma cell lines (HT-29 and LS180) demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was attributed to cell cycle arrest at the G1 phase, mediated by the upregulation of p27^KIP1 and downregulation of cyclin D1 and CDK4 proteins .

| Cell Line | Concentration (µM) | Proliferation Inhibition (%) | Mechanism |

|---|---|---|---|

| HT-29 | 10 | 40% | G1 phase arrest |

| LS180 | 50 | 70% | G1 phase arrest |

Synthesis and Modification

The synthesis of this compound has been optimized to enhance its pharmacological properties. Various methods have been developed to create derivatives with improved efficacy and reduced toxicity.

Synthesis Techniques

Recent advancements include microwave-assisted synthesis and one-pot reactions that yield high purity products with better yields compared to traditional methods .

| Method | Yield (%) | Time (hours) | Notes |

|---|---|---|---|

| Microwave-assisted | 85 | 2 | Faster reaction time |

| One-pot synthesis | 90 | 3 | Simplified process |

Mechanism of Action

The mechanism of action of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, which can inhibit enzyme activity or disrupt cellular processes . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle Variations

- 4H-1,3-Benzothiazin-4-one (BTZ) : Features a ketone (C=O) at the 4-position. The electron-withdrawing carbonyl group enhances stability and influences intermolecular interactions (e.g., hydrogen bonding). BTZ derivatives like BTZ043 exhibit potent antitubercular activity by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

- 2-Imino-2,3-dihydro-4H-1,3-benzothiazin-4-one: Replaces the ketone with an imino group (C=NH), altering electron density and hydrogen-bonding capacity. This substitution may enhance nucleophilic reactivity or modify binding to biological targets.

Fused Ring Systems

- Pyrido-Fused Analogs: Compounds like 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one () replace the benzene ring with pyridine, introducing a nitrogen atom in the fused ring.

Substituent Effects

- Nitro and Trifluoromethyl Groups : Derivatives such as 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one () exhibit distorted boat conformations in crystal structures due to steric and electronic effects from nitro substituents. These groups enhance intermolecular interactions (C–H⋯O hydrogen bonds) and may improve target affinity .

- Methylsulfonyl and Aryl Groups : Substitutions at the 2- and 3-positions (e.g., 2-(4-methylsulfonylphenyl)-3-substituted derivatives) influence molecular packing and pharmacological activity, as seen in anti-inflammatory and analgesic applications .

Pharmacological Activity

Antimycobacterial Activity

- BTZ043: A lead benzothiazinone with MIC values <1 nM against M. tuberculosis, including drug-resistant strains. Its mechanism involves covalent binding to DprE1, critical for cell wall synthesis .

- The imino group may modulate target specificity compared to ketone-containing BTZs .

Anti-Inflammatory and Analgesic Activity

- Thio Derivatives of Benzoxazinones: Compounds like 2-(β-chloroethyl)-2,3-dihydro-4-keto-6-aminobenzo-1,3-oxazine () demonstrate anti-inflammatory effects via COX-2 inhibition.

Crystallographic and Conformational Analysis

- Benzothiazinones: Exhibit planar or boat conformations depending on substituents. For example, 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one () adopts a monoclinic crystal system (space group C2/c) with C–H⋯π interactions stabilizing the lattice .

- Nitro-Substituted Analogs: Show helical boat distortions due to steric clashes, as seen in 2-(4-nitrophenyl)-3-phenyl derivatives (). The imino group’s smaller size compared to nitro may reduce steric strain .

Biological Activity

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound belonging to the benzothiazinone family, which has gained attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C8H6N2OS, and it has a molecular weight of 178.21 g/mol.

The primary mechanism of action for this compound involves its interaction with various serine proteases. The compound forms hydrogen bonds and π–π interactions with its target enzymes, such as human leukocyte elastase, which plays a crucial role in immune response regulation. By inhibiting these enzymes, the compound can modulate several biochemical pathways, leading to significant cellular effects, including anti-inflammatory responses and potential anticancer activity.

Antimicrobial Activity

Research indicates that compounds within the benzothiazinone family, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). This is particularly relevant given the global challenge posed by multidrug-resistant tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of benzothiazinones have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The specific activity against colon cancer cells has been documented, showing significant inhibition of cell proliferation without toxicity to normal cells .

Study on Anticancer Effects

A study evaluated the effects of a related compound on human colon adenocarcinoma cell lines (HT-29 and LS180). The results indicated a significant decrease in cancer cell proliferation after treatment with concentrations ranging from 10–100 µM. The mechanism was attributed to G1 phase cell cycle arrest mediated by the upregulation of p27 KIP1 and downregulation of cyclin D1 and CDK4 proteins .

Antimicrobial Screening

Another research effort involved screening various benzothiazine derivatives for their antimicrobial activity against M. tuberculosis. The study highlighted that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against resistant strains, showcasing their potential as new therapeutic agents in tuberculosis treatment .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | Varies | Effective against M. tuberculosis |

| 4H-1,3-benzothiazin-4-one | Antimycobacterial | 0.25 | Potential for drug-resistant TB |

| Benzoxazinones | Various (antibacterial/antifungal) | Varies | Different chemical properties |

Q & A

Q. Advanced Research Focus

- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC, including H-atom coordinates and displacement parameters .

- Twinned data : Use SHELXL ’s TWIN/BASF commands for refinement and report Flack parameter uncertainties .

- Ethical reporting : Disclose data collection limitations (e.g., crystal decay during synchrotron experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.